
4,4'-Bis((4-(diethylamino)-2-methylphenyl)azo)azobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Azobis(4,1-phenyleneazo)]bis[N,N-diethyl-3-methylbenzenamine] is a complex organic compound known for its unique structure and properties. It is characterized by the presence of azo groups (-N=N-) and phenylene rings, which contribute to its stability and reactivity. This compound is often used in various industrial and research applications due to its ability to undergo specific chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Azobis(4,1-phenyleneazo)]bis[N,N-diethyl-3-methylbenzenamine] typically involves the reaction of aniline derivatives with nitrous acid to form diazonium salts. These salts are then coupled with N,N-diethyl-3-methylbenzenamine under controlled conditions to form the desired azo compound. The reaction conditions often include maintaining a low temperature to prevent decomposition and using acidic or basic catalysts to facilitate the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[Azobis(4,1-phenyleneazo)]bis[N,N-diethyl-3-methylbenzenamine] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the azo groups to amines.
Substitution: The phenylene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenylene rings.
Aplicaciones Científicas De Investigación
4,4’-[Azobis(4,1-phenyleneazo)]bis[N,N-diethyl-3-methylbenzenamine] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 4,4’-[Azobis(4,1-phenyleneazo)]bis[N,N-diethyl-3-methylbenzenamine] involves the interaction of its azo groups with various molecular targets. The compound can form free radicals upon decomposition, which can then participate in radical polymerization reactions. The phenylene rings provide stability to the molecule, allowing it to interact with specific enzymes and proteins in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Azobis(4-cyanovaleric acid)
- 4,4’-Azobis(4-cyanopentanoic acid)
- 4,4’-Azobis(isobutyronitrile)
Uniqueness
4,4’-[Azobis(4,1-phenyleneazo)]bis[N,N-diethyl-3-methylbenzenamine] is unique due to its specific structure, which includes both azo groups and phenylene rings. This combination provides the compound with distinct reactivity and stability, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
69432-33-3 |
|---|---|
Fórmula molecular |
C34H40N8 |
Peso molecular |
560.7 g/mol |
Nombre IUPAC |
4-[[4-[[4-[[4-(diethylamino)-2-methylphenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]-N,N-diethyl-3-methylaniline |
InChI |
InChI=1S/C34H40N8/c1-7-41(8-2)31-19-21-33(25(5)23-31)39-37-29-15-11-27(12-16-29)35-36-28-13-17-30(18-14-28)38-40-34-22-20-32(24-26(34)6)42(9-3)10-4/h11-24H,7-10H2,1-6H3 |
Clave InChI |
LGBKDJSCWHMGCN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=NC4=C(C=C(C=C4)N(CC)CC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


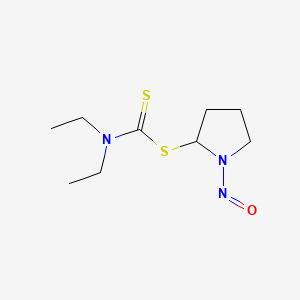
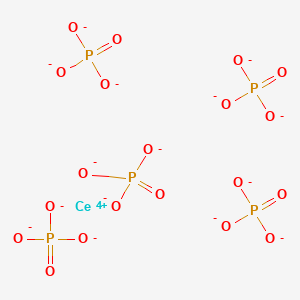
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)-](/img/structure/B13805813.png)
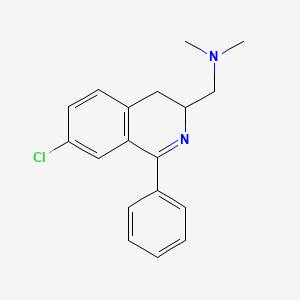
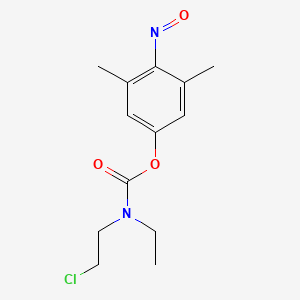
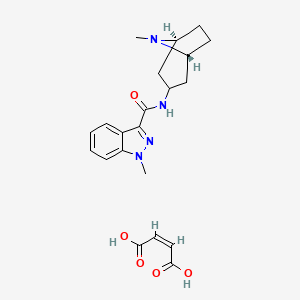
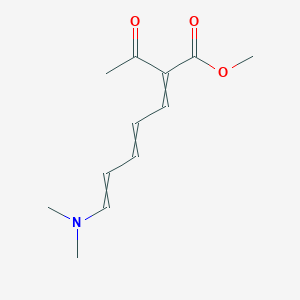
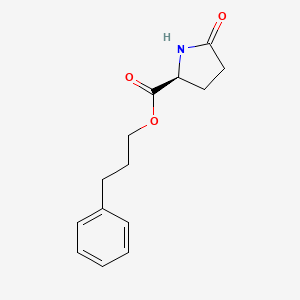

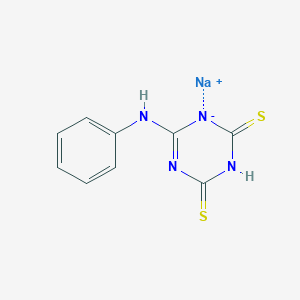
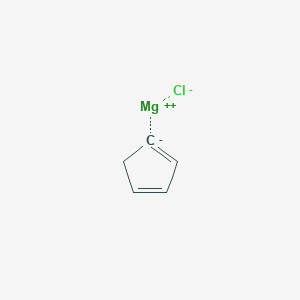
![ethyl (3R)-3-[[(1S)-1-phenylethyl]amino]butanoate](/img/structure/B13805884.png)

![Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride](/img/structure/B13805893.png)
